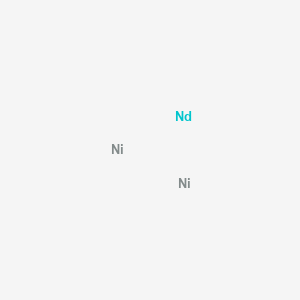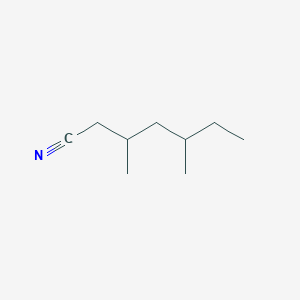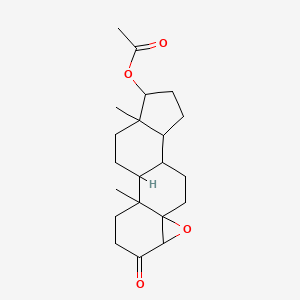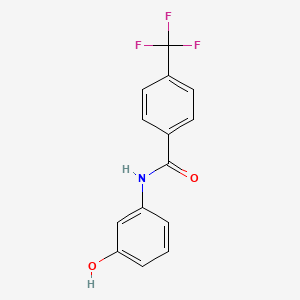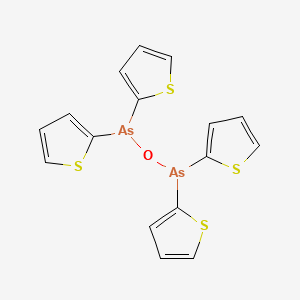
1,1,3,3-Tetra(2-thienyl)diarsoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetra(2-thienyl)diarsoxane is a chemical compound with the molecular formula C16H12As2OS4 and a molecular weight of 498.369 It is characterized by the presence of two arsenic atoms and four thiophene rings, making it a unique organoarsenic compound
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetra(2-thienyl)diarsoxane typically involves the reaction of di-2-thienylarsinous acid anhydride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
1,1,3,3-Tetra(2-thienyl)diarsoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of arsenic oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,3,3-Tetra(2-thienyl)diarsoxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding the interactions of arsenic-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent due to the presence of arsenic, which has known cytotoxic properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetra(2-thienyl)diarsoxane involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the presence of arsenic atoms allows it to interfere with cellular processes, including DNA replication and repair, which contributes to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetra(2-thienyl)diarsoxane can be compared with other similar compounds, such as:
1,1,3,3-Tetra(2-furyl)diarsoxane: This compound contains furan rings instead of thiophene rings, leading to different electronic properties and reactivity.
1,1,3,3-Tetra(2-pyridyl)diarsoxane:
1,1,3,3-Tetra(2-phenyl)diarsoxane: This compound has phenyl rings, which affect its stability and reactivity compared to the thiophene-containing compound.
The uniqueness of this compound lies in its combination of arsenic atoms and thiophene rings, which impart specific electronic and chemical properties that are valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
5449-88-7 |
|---|---|
Formule moléculaire |
C16H12As2OS4 |
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
dithiophen-2-ylarsanyloxy(dithiophen-2-yl)arsane |
InChI |
InChI=1S/C16H12As2OS4/c1-5-13(20-9-1)17(14-6-2-10-21-14)19-18(15-7-3-11-22-15)16-8-4-12-23-16/h1-12H |
Clé InChI |
ZWFODMWMPCNSSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)[As](C2=CC=CS2)O[As](C3=CC=CS3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
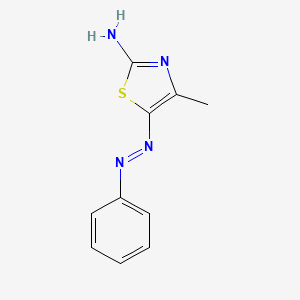
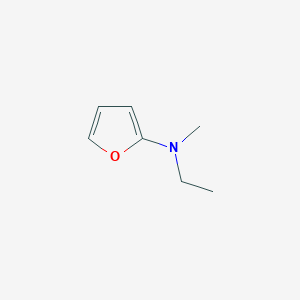
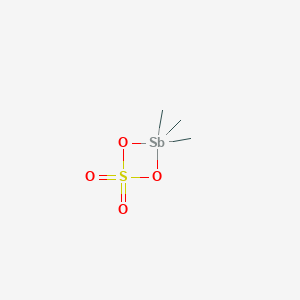
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

